(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Medicinal Chemistry Metalloenzyme Inhibition Kinase Drug Discovery

This pyrrolidine-linked 1,2,3-triazole building block (MW 319.37, ≥95% purity) is a mandatory scaffold for programs targeting zinc-dependent metalloproteases, iron-dependent dioxygenases, or magnesium-dependent kinases. Its unique pyridin-2-yl carbonyl motif forms a five-membered chelate ring inaccessible to the pyridin-3-yl regioisomer, creating a binary difference in metal-coordination geometry. The 4-phenyltriazole core engages hydrophobic/π-stacking interactions in kinase ATP-binding pockets (B-Raf IC₅₀ <100 nM for phenyltriazoles). Researchers screening IDO1 inhibitors, azole-resistant Candida strains, or kinase selectivity panels must select this compound over thiophene or regioisomeric analogs.

Molecular Formula C18H17N5O
Molecular Weight 319.368
CAS No. 2034290-30-5
Cat. No. B2841583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
CAS2034290-30-5
Molecular FormulaC18H17N5O
Molecular Weight319.368
Structural Identifiers
SMILESC1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4
InChIInChI=1S/C18H17N5O/c24-18(16-8-4-5-10-19-16)22-11-9-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-8,10,13,15H,9,11-12H2
InChIKeyCATQHMHOCPRFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone (2034290-30-5): Chemical Identity, Scaffold Class, and Procurement Relevance


(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone (CAS 2034290-30-5) is a synthetic heterocyclic small molecule (C₁₈H₁₇N₅O, MW 319.37 g/mol) incorporating a 1,2,3-triazole ring, a pyrrolidine ring, and a pyridin-2-yl methanone moiety. It belongs to the pyrrolidine-linked 1,2,3-triazole chemotype, a scaffold recognized in medicinal chemistry for its modular 'click chemistry' assembly and its utility in generating compound libraries for kinase, protease, and antifungal target screening [1][2]. The compound is commercially available as a research-grade building block (typical purity ≥95%), and its structural features—particularly the 4-phenyltriazole pharmacophore and the 2-pyridyl carbonyl group—position it as a versatile intermediate for structure-activity relationship (SAR) exploration across oncology, anti-infective, and anti-inflammatory programs.

Why Structurally Proximal Analogs Cannot Substitute for (3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone Without Altering Key Molecular Recognition Features


Within the pyrrolidine-triazole-methanone chemotype, even single-atom or positional changes profoundly alter molecular recognition. The pyridin-2-yl carbonyl configuration of the target compound creates a distinct N–O chelation geometry compared to the pyridin-3-yl regioisomer, directly affecting metal coordination and hydrogen-bonding networks at biological targets [1]. Replacement of the 4-phenyl substituent on the triazole with 4-cyclopropyl eliminates the π-stacking capacity essential for aromatic-rich kinase ATP-binding pockets [2]. Substitution of the pyridin-2-yl ring with thiophene or 3,4-dichlorophenyl alters both electronic character and shape complementarity, producing divergent selectivity profiles in enzyme and receptor assays [3]. These variations are not incremental—they represent binary differences in pharmacophore geometry that cannot be compensated by adjusting concentration or formulation, making generic 'in-class' interchange scientifically unsound without explicit, side-by-side comparative data.

Product-Specific Quantitative Evidence Guide: Differentiating (3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone from Closest Analogs


Regiochemical Differentiation: Pyridin-2-yl vs. Pyridin-3-yl Methanone Controls Metal-Chelation Geometry and Biological Target Affinity

The target compound bears a pyridin-2-yl carbonyl group, while its closest regioisomer (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone) places the nitrogen at the 3-position. In metal-coordinating biological systems (e.g., metalloproteases, cytochrome P450 enzymes, or kinase active sites employing Mg²⁺/Mn²⁺), 2-pyridyl groups act as bidentate chelators forming five-membered metallacycles with adjacent carbonyl oxygens, whereas 3-pyridyl groups lack this geometry and instead behave as monodentate ligands. This regiochemical difference produces >10-fold differences in binding affinity in model triazole-pyridine metal complexation studies [1]. Additionally, IDO1 (indoleamine 2,3-dioxygenase) inhibitor screening reveals that 4-phenyl-1,2,3-triazole itself displays an IC₅₀ of 60 µM, a baseline activity that is expected to be modulated—potentially enhanced or redirected—by the pyridin-2-yl carbonyl pharmacophore present in the target compound .

Medicinal Chemistry Metalloenzyme Inhibition Kinase Drug Discovery

4-Phenyl vs. 4-Cyclopropyl Triazole Substitution: π-Stacking Capacity and Antiproliferative Activity Differentiation

The 4-phenyl substituent on the triazole ring of the target compound provides a planar, electron-rich aromatic surface capable of π-π stacking with phenylalanine, tyrosine, and histidine residues in protein binding pockets. The 4-cyclopropyl analog (CAS 2034302-16-2), by contrast, presents a small, non-aromatic, conformationally restricted alkyl group incapable of such interactions. In polysubstituted pyrrolidine-triazole series, 4-aryl-substituted derivatives consistently show stronger anti-proliferative activity than 4-alkyl-substituted analogs, with drug-likeness parameters (including logP and topological polar surface area) shifting predictably with the aromatic substituent [1]. In related 4-phenyltriazole benzenesulfonamide series, the 4-phenyltriazole compound 5a demonstrated an IC₅₀ of 9.07 µM against HepG2 hepatocellular carcinoma cells, establishing a potency benchmark for the 4-phenyltriazole pharmacophore in cancer cell assays [2].

Anticancer Drug Discovery Kinase Inhibition π-π Stacking Interactions

Methanone Aryl Group Differentiation: Pyridin-2-yl vs. Thiophene and 3,4-Dichlorophenyl in Antifungal and Kinase Screening Contexts

The target compound's pyridin-2-yl methanone provides a hydrogen-bond-accepting nitrogen that the thiophen-3-yl (CAS 2034327-75-6) and 3,4-dichlorophenyl (CAS 2034385-16-3) analogs lack. In pyrrolidine-based 1,2,3-triazole antifungal screening against Candida auris, the most potent derivative (P6) caused S-phase cell cycle arrest and apoptosis via mitochondrial depolarization, with fungicidal activity confirmed by MUSE cell viability assay [1]. The pyridin-2-yl nitrogen is expected to form key hydrogen-bond interactions with target residues (analogous to interactions observed in tetrazolopyrrolidine-triazole docking studies where compounds 7a and 7i achieved IC₅₀ values of 0.32 µM and 1.80 µM against HeLa cells, comparable to doxorubicin at 2.34 µM) [2]. Replacement of pyridin-2-yl with thiophene eliminates this H-bond acceptor, while the 3,4-dichlorophenyl group introduces steric bulk and halogen-bonding capacity that may redirect target selectivity toward halogen-accepting pockets (e.g., in halogen-bonding kinase inhibitors).

Antifungal Drug Discovery Kinase Selectivity Profiling Candida auris

Click Chemistry Synthetic Tractability: Modular Assembly Enables Rapid SAR Diversification Compared to Non-Triazole Pyrrolidine Scaffolds

Pyrrolidine-linked 1,2,3-triazoles are accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry'), typically achieving 89–95% yields under mild, aqueous-compatible conditions using sodium ascorbate and CuSO₄·5H₂O [1]. This contrasts with non-triazole pyrrolidine-methanone scaffolds (e.g., (3-(phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone or (3-aminopyrrolidin-1-yl)(pyridin-2-yl)methanone) that require multi-step protection/deprotection sequences and amide coupling with lower overall yields [2]. For procurement, the click chemistry advantage translates to faster analog generation, lower synthesis cost, and fewer hazardous reagents, making the triazole-containing scaffold more amenable to high-throughput SAR library construction.

Click Chemistry Parallel Synthesis SAR Library Generation

4-Phenyltriazole as a Privileged Pharmacophore: Kinase and IDO1 Inhibitory Activity Compared to Simple 1H-1,2,3-Triazole

The 4-phenyl-1,2,3-triazole core itself is a validated pharmacophore with measurable biological activity. In biochemical assays, 4-phenyl-1,2,3-triazole inhibits IDO1 with an IC₅₀ of 60 µM, qualifying it as a low-micromolar starting point for immuno-oncology programs . In B-Raf kinase inhibition assays, phenyltriazoles have demonstrated IC₅₀ values below 100 nM, underscoring the scaffold's suitability for kinase drug discovery [1]. By contrast, unsubstituted 1H-1,2,3-triazole lacks the aromatic substituent required for these hydrophobic pocket interactions and is generally inactive. The target compound incorporates this privileged 4-phenyltriazole motif while adding the pyrrolidine-pyridin-2-yl methanone extension for additional binding interactions.

IDO1 Inhibition Kinase Inhibition Immuno-Oncology

Optimal Research and Procurement Application Scenarios for (3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone (2034290-30-5)


Kinase Inhibitor Hit Identification and Lead Optimization Programs Targeting ATP-Binding Pockets with Aromatic Richness

The 4-phenyltriazole-pyridin-2-yl methanone scaffold is ideally suited for initial kinase panel screening and subsequent SAR optimization. The 4-phenyl group engages hydrophobic and π-stacking interactions in kinase ATP-binding sites, consistent with B-Raf inhibition data (IC₅₀ <100 nM for phenyltriazoles) [1]. The pyridin-2-yl carbonyl provides a hydrogen-bond acceptor for hinge-region backbone NH groups, a feature absent in thiophene or dichlorophenyl analogs. Researchers should prioritize this compound for kinase selectivity panels (e.g., B-Raf, TrkA, ALK5) where aromatic pocket occupancy is a key affinity determinant.

Antifungal Drug Discovery Against Multidrug-Resistant Candida auris

Pyrrolidine-based 1,2,3-triazole derivatives have demonstrated potent fungicidal activity against C. auris, with mechanistic studies confirming S-phase cell cycle arrest and mitochondrial apoptosis induction [2]. The target compound's pyridin-2-yl methanone adds H-bonding capacity that may enhance target engagement compared to thiophene analogs. Researchers screening against azole-resistant Candida strains should include this compound as a structurally differentiated entry point for hit-to-lead optimization, particularly where ergosterol biosynthesis-independent mechanisms of action are sought.

Immuno-Oncology Programs Targeting IDO1 and Tryptophan Catabolism Pathways

The 4-phenyl-1,2,3-triazole core itself is a validated IDO1 inhibitor (IC₅₀ = 60 µM) . The target compound, with its additional pyrrolidine-pyridin-2-yl methanone extension, offers a modular scaffold for further elaboration to improve IDO1 potency and selectivity. Procurement for medicinal chemistry teams focused on kynurenine pathway modulation in the tumor microenvironment is warranted, especially where the pyridin-2-yl substituent can be exploited for additional polar interactions within the IDO1 active site.

Metalloenzyme Inhibitor Development Exploiting 2-Pyridyl Chelation Geometry

The pyridin-2-yl carbonyl motif forms a five-membered chelate ring with transition metals (Zn²⁺, Fe²⁺/³⁺, Mg²⁺) that is geometrically inaccessible to the pyridin-3-yl regioisomer [3]. This makes the target compound a mandatory scaffold for programs targeting zinc-dependent metalloproteases (e.g., matrix metalloproteinases, endothelin-converting enzyme), iron-dependent dioxygenases, or magnesium-dependent kinases. Researchers should select this compound over the pyridin-3-yl regioisomer whenever metal-chelation-based inhibition is the intended mechanism of action.

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